rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans
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Overview
Description
rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans is a synthetic organic compound that has gained attention due to its unique chemical structure and potential applications across various fields such as chemistry, biology, medicine, and industry. The compound features a benzopyran ring fused with a trifluoromethyl group, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans typically involves a multi-step process. The following is an example of a common synthetic route:
Formation of the benzopyran ring: : The benzopyran ring is often synthesized through a cyclization reaction involving an ortho-hydroxyacetophenone derivative.
Introduction of the trifluoromethyl group: : The trifluoromethyl group is usually introduced via a Friedel-Crafts alkylation reaction using a suitable trifluoromethylating agent.
Hydrogenation and reduction: : The final step involves hydrogenation of the benzopyran ring and reduction of intermediates to obtain the final compound.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis process. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts are optimized for large-scale production, ensuring maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, converting the primary alcohol group into aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed to modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: : The trifluoromethyl group allows for various substitution reactions, introducing different substituents into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Nucleophilic reagents such as sodium azide (NaN₃) or Grignard reagents in the presence of a suitable catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: : The compound's unique structure makes it a valuable subject for studying chemical reactivity and developing new synthetic methodologies. Biology : In biological research, the compound can be used as a probe to investigate enzyme functions and metabolic pathways involving benzopyran derivatives. Medicine : Potential therapeutic applications include anti-inflammatory and antioxidant properties, although further research is necessary to confirm these effects. Industry : Industrial applications might involve the use of the compound as an intermediate in the synthesis of more complex molecules or materials with desired properties.
Mechanism of Action
The mechanism by which rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group and benzopyran ring can interact with various enzymes and receptors, potentially affecting signal transduction pathways, oxidative stress response, and other biochemical processes.
Comparison with Similar Compounds
rac-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol
[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol
[(2S,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol
Uniqueness: rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans stands out due to its specific stereochemistry and the trans configuration, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.
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Properties
IUPAC Name |
[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-4,8,10,15H,5-6H2/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZAULJOYFYKLZ-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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